molecular formula C14H8Br4N2O3 B1436503 3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide CAS No. 2280856-20-2

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Cat. No. B1436503
M. Wt: 571.8 g/mol
InChI Key: JSUNMPPXNRCYAT-PTXOJBNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide, commonly referred to as 3,5-DBBH, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 495.8 g/mol and a melting point of 156-157°C. 3,5-DBBH has been found to possess a wide range of biological and physiological effects, making it a useful tool in laboratory experiments.

Scientific Research Applications

Synthesis and Characterization

Research studies have synthesized and characterized various complexes and derivatives of 3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide. For instance, dioxomolybdenum(VI) complexes derived from this compound and similar tridentate hydrazone ligands have been prepared, showcasing their effective antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. The structural analysis reveals these complexes adopt an octahedral geometry, stabilized by hydrogen bonds (Xue et al., 2016).

Antimicrobial Activities

The antibacterial and antifungal properties of derivatives of this compound have been extensively investigated. New carbohydrazone derivatives, including this compound, exhibited significant antimicrobial activities against various bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Feng et al., 2014).

Potential Antiproliferative Agents

Mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, incorporating derivatives of this compound, have shown promising antiproliferative effects in human tumor cell lines, indicating a potential for cancer treatment applications. The studies highlight the compound's ability to induce cell death via apoptosis in colorectal carcinoma cells, underscoring its therapeutic potential (Sutradhar et al., 2017).

properties

IUPAC Name

3,5-dibromo-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br4N2O3/c15-7-1-6(12(21)10(17)3-7)5-19-20-14(23)9-2-8(16)4-11(18)13(9)22/h1-5,21-22H,(H,20,23)/b19-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUNMPPXNRCYAT-PTXOJBNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-N'-(3,5-dibromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.